molecular formula C22H25N3O B12708353 Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 84344-69-4

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No.: B12708353
CAS No.: 84344-69-4
M. Wt: 347.5 g/mol
InChI Key: ULTCLPZWZLHNIR-UHFFFAOYSA-N
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Description

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method includes the reaction of 6-hydroxyquinoline with 3-(4-phenyl-1-piperazinyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the 3-(4-phenyl-1-piperazinyl)propoxy substituent.

    6-Hydroxyquinoline: Contains a hydroxyl group at the 6-position instead of the propoxy substituent.

    4-Phenylpiperazine: Lacks the quinoline core and only features the piperazine ring with a phenyl group.

Uniqueness

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combined structural features of quinoline and piperazine. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile pharmacological agent .

Properties

CAS No.

84344-69-4

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

6-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline

InChI

InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22/h1-4,6-11,18H,5,12-17H2

InChI Key

ULTCLPZWZLHNIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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